1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(2,5-Dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethylbenzyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate benzyl and phenyl groups.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
1-(2,5-Dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.
Scientific Research Applications
1-(2,5-Dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole include other pyrazole derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. For example:
1-Phenyl-3,5-dimethylpyrazole: Similar in structure but lacks the methoxy groups, leading to different electronic properties.
3,5-Diphenyl-1H-pyrazole: Contains phenyl groups instead of methoxyphenyl, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N2O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2O2/c1-18-5-6-19(2)22(15-18)17-28-26(21-9-13-24(30-4)14-10-21)16-25(27-28)20-7-11-23(29-3)12-8-20/h5-16H,17H2,1-4H3 |
InChI Key |
QZQGEODKXINGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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